molecular formula C24H21FN2O3 B10764909 AcidCeramidaseInhibitor17a

AcidCeramidaseInhibitor17a

Cat. No.: B10764909
M. Wt: 404.4 g/mol
InChI Key: DPYVAZSLMQCVOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AcidCeramidaseInhibitor17a is a chemical compound designed to inhibit the activity of acid ceramidase, an enzyme involved in the metabolism of sphingolipids. Acid ceramidase plays a crucial role in the conversion of ceramide into sphingosine and free fatty acids. Ceramide is a bioactive lipid that can induce apoptosis, while sphingosine-1-phosphate promotes cell survival and proliferation. By inhibiting acid ceramidase, this compound can modulate the balance between ceramide and sphingosine-1-phosphate, making it a potential therapeutic agent for various diseases, including cancer .

Preparation Methods

The synthesis of AcidCeramidaseInhibitor17a involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a suitable precursor, followed by functional group modifications and coupling reactions to introduce the desired substituents. Reaction conditions such as temperature, solvent, and catalysts are carefully optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

AcidCeramidaseInhibitor17a undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

    Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.

    Hydrolysis: The compound can undergo hydrolysis, leading to the cleavage of specific bonds and the formation of new products.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution and hydrolysis reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

AcidCeramidaseInhibitor17a has several scientific research applications, including:

Mechanism of Action

AcidCeramidaseInhibitor17a exerts its effects by specifically binding to and inhibiting the activity of acid ceramidase. This inhibition leads to the accumulation of ceramide, a pro-apoptotic lipid, and a decrease in sphingosine-1-phosphate levels, which promotes cell survival. The molecular targets of this compound include the active site of acid ceramidase, where it interferes with the enzyme’s catalytic activity. The pathways involved in its mechanism of action include the ceramide-induced apoptosis pathway and the sphingosine-1-phosphate signaling pathway .

Properties

IUPAC Name

6-(4-fluorophenyl)-2-oxo-N-(4-phenylbutyl)-1,3-benzoxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN2O3/c25-20-12-9-18(10-13-20)19-11-14-21-22(16-19)30-24(29)27(21)23(28)26-15-5-4-8-17-6-2-1-3-7-17/h1-3,6-7,9-14,16H,4-5,8,15H2,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPYVAZSLMQCVOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCNC(=O)N2C3=C(C=C(C=C3)C4=CC=C(C=C4)F)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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